molecular formula C23H20N4O3 B2781492 3-(2,5-dimethylbenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-62-7

3-(2,5-dimethylbenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2781492
CAS No.: 899947-62-7
M. Wt: 400.438
InChI Key: AGFWBNOHQILWSW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a purine ring, which is a common structure in many biological molecules, such as DNA and RNA, and pharmaceuticals . The molecule also has an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom. Oxazoles are found in various natural products and drugs and often exhibit diverse biological activities .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives were synthesized, showing significant anti-proliferative activity against human cancer cell lines, suggesting potential as anticancer agents (Sucharitha et al., 2021).

Antiviral and Antimicrobial Activity

  • Guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system were synthesized and evaluated for antiviral activity, providing a foundation for the development of new antiviral agents (Kini et al., 1991).

Receptor Affinity and Pharmacological Evaluation

  • Arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and tested for their affinity for serotonin and dopamine receptors, showing potential as antidepressants and/or antipsychotics (Zagórska et al., 2015).

Synthesis and Anticonvulsant Activity

  • Synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines led to compounds exhibiting potent activity against maximal electroshock-induced seizures in rats, indicating potential as anticonvulsant drugs (Kelley et al., 1995).

Microwave-Assisted Synthesis and Antioxidant Activity

  • Microwave-assisted synthesis of coumarin-purine hybrids demonstrated significant antioxidant activity, suggesting their potential use in treating oxidative stress-related diseases (Mangasuli et al., 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For instance, some pyrazolo-pyrimidines are known to interact with the androgen receptor .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-14-9-10-15(2)17(11-14)12-27-21(28)19-20(25(3)23(27)29)24-22-26(19)13-18(30-22)16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFWBNOHQILWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(O4)C5=CC=CC=C5)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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